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Compound of Interest

Compound Name: NM-702

Cat. No.: B10832378 Get Quote

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and

Pharmacological Profile of a Potent Phosphodiesterase 3 Inhibitor

Introduction
Parogrelil hydrochloride (formerly NT-702 or NM-702) is a pyridazinone derivative that acts as a

potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1][2] This technical guide provides

a comprehensive overview of its chemical structure, physicochemical properties, mechanism of

action, and key preclinical data. The information presented is intended for researchers,

scientists, and drug development professionals interested in the therapeutic potential of

parogrelil hydrochloride in cardiovascular and respiratory diseases.

Chemical Structure and Physicochemical Properties
Parogrelil hydrochloride is a synthetic compound with the chemical name 4-bromo-6-[3-(4-

chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one hydrochloride.[3][4] Its

chemical structure is characterized by a substituted pyridazinone core.

Table 1: Chemical and Physical Properties of Parogrelil Hydrochloride
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Property Value Reference

Molecular Formula C₁₉H₁₈BrClN₄O₂ · HCl [5]

Molecular Weight 486.19 g/mol [5]

CAS Number 139145-27-0 [6]

Appearance White to off-white solid

Solubility
Soluble in DMSO and

methanol

SMILES

c1cc(cnc1)CNc2c(c(=O)

[nH]nc2OCCCc3ccc(cc3)Cl)Br.

Cl

[5]

InChIKey
QWGUGDYWUADMGB-

UHFFFAOYSA-N
[5]

Mechanism of Action and Signaling Pathway
Parogrelil hydrochloride's primary pharmacological effect is the selective inhibition of

phosphodiesterase 3 (PDE3). This enzyme is responsible for the degradation of cyclic

adenosine monophosphate (cAMP), a crucial second messenger in various cell types.[1][7] By

inhibiting PDE3, parogrelil leads to an accumulation of intracellular cAMP, which in turn

activates Protein Kinase A (PKA).[1]

The downstream effects of PKA activation are tissue-specific and account for the therapeutic

potential of parogrelil:

In Vascular Smooth Muscle Cells: PKA activation leads to vasodilation through the inhibition

of myosin light chain kinase (MLCK) and the modulation of calcium channels. This results in

smooth muscle relaxation and increased blood flow.[1]

In Platelets: Elevated cAMP levels inhibit platelet aggregation, contributing to its

antithrombotic effects.

In Airway Smooth Muscle Cells: Increased cAMP causes bronchodilation by promoting

muscle relaxation.[1]
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In Inflammatory Cells: Parogrelil has been shown to suppress the release of pro-

inflammatory mediators, suggesting an anti-inflammatory component to its action.[4]

The signaling pathway of parogrelil hydrochloride is depicted in the following diagram:
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Caption: Signaling pathway of parogrelil hydrochloride.

Quantitative Pharmacological Data
The potency and selectivity of parogrelil hydrochloride have been evaluated in various in vitro

and in vivo models. The following tables summarize key quantitative data.

Table 2: In Vitro Inhibitory Potency of Parogrelil Hydrochloride
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Parameter Target/Assay Value Reference

IC₅₀
Human recombinant

PDE3A
0.179 nM [3]

IC₅₀
Human recombinant

PDE3B
0.260 nM [3]

IC₅₀

Phenylephrine-

induced rat aortic

contraction

24 nM [3]

IC₅₀

Human platelet

aggregation (various

agonists)

11 - 67 nM [3]

EC₅₀

Inhibition of

Leukotriene D₄-

induced guinea pig

tracheal strip

contraction

3.2 x 10⁻⁷ M [4]

EC₅₀

Inhibition of histamine-

induced guinea pig

tracheal strip

contraction

2.5 x 10⁻⁷ M [4]

Table 3: In Vivo Efficacy of Parogrelil Hydrochloride
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Animal Model Endpoint Dose Result Reference

Rat model of

intermittent

claudication

Improved

walking distance

5 and 10 mg/kg,

twice daily for 13

days

Significant

improvement
[3]

Rat model of

intermittent

claudication

Improved plantar

surface

temperature

≥ 2.5 mg/kg,

twice daily for 13

days

Significant

improvement
[3]

Guinea pig

model of asthma

Ovalbumin-

induced

immediate

asthmatic

response

Not specified Suppression [4]

Guinea pig

model of asthma

Ovalbumin-

induced late

asthmatic

response

Not specified Suppression [4]

Guinea pig

model of asthma

Airway

hyperresponsive

ness

Not specified Suppression [4]

Guinea pig

model of asthma

Accumulation of

inflammatory

cells in

bronchoalveolar

lavage fluid

Not specified Suppression [4]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the key experimental protocols used to characterize parogrelil

hydrochloride.

Determination of PDE3 Inhibitory Activity (IC₅₀)
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This protocol describes a method for determining the half-maximal inhibitory concentration

(IC₅₀) of parogrelil against PDE3 enzymes.

Materials: Recombinant human PDE3A and PDE3B, [³H]-cAMP, scintillation fluid, test

compound (parogrelil).

Procedure:

Prepare a reaction mixture containing the PDE3 enzyme, buffer, and varying

concentrations of parogrelil.

Initiate the reaction by adding [³H]-cAMP.

Incubate the mixture to allow for enzymatic activity.

Terminate the reaction.

Separate the product ([³H]-AMP) from the substrate ([³H]-cAMP) using anion-exchange

chromatography.

Quantify the amount of [³H]-AMP produced using a scintillation counter.

Calculate the percentage of inhibition at each parogrelil concentration and determine the

IC₅₀ value.

Assessment of Vasodilatory Effect in Isolated Rat Aortic
Rings
This protocol evaluates the ability of parogrelil to induce relaxation in pre-contracted arterial

smooth muscle.

Materials: Male Wistar rats, Krebs-Henseleit solution, phenylephrine, parogrelil, organ bath

system with isometric force transducers.

Procedure:

Isolate the thoracic aorta from a euthanized rat and cut it into rings.
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Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and

aerated with 95% O₂/5% CO₂.

Induce a stable contraction with phenylephrine.

Add cumulative concentrations of parogrelil to the bath.

Record the relaxation response as a percentage of the phenylephrine-induced contraction.

Calculate the EC₅₀ value, representing the concentration of parogrelil that causes 50%

relaxation.

The experimental workflow for in vivo evaluation is illustrated below:
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Caption: Experimental workflow for in vivo evaluation of parogrelil.

Conclusion
Parogrelil hydrochloride is a potent and selective PDE3 inhibitor with a well-defined mechanism

of action. Preclinical studies have demonstrated its significant vasodilatory, antiplatelet,

bronchodilatory, and anti-inflammatory properties. The quantitative data and detailed
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experimental protocols provided in this guide offer a solid foundation for further research and

development of parogrelil as a potential therapeutic agent for cardiovascular and respiratory

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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